N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride: is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a pyrrolidine ring, a methoxypropyl group, and a carboxamide functional group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biological targets, influencing their function and leading to changes at the cellular level .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects that can alter cellular function .
Pharmacokinetics
Similar compounds are known to be metabolized by hepatic cytochrome p450 isozymes, specifically cyp3a4, cyp2a6, cyp2b6, cyp2c8, and cyp2c9 .
Result of Action
Similar compounds have been shown to cause changes in cellular function, potentially leading to therapeutic effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 3-methoxypropylamine with 2-pyrrolidinecarboxylic acid or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
- N-(3-Methoxypropyl)acrylamide
- N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
- N-(Isobutoxymethyl)acrylamide
Comparison: N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The methoxypropyl group also contributes to its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-methoxypropyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-13-7-3-6-11-9(12)8-4-2-5-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRAGAOJSMMJTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236261-21-4 | |
Record name | 2-Pyrrolidinecarboxamide, N-(3-methoxypropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236261-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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